Product packaging for Aes5epg2RX(Cat. No.:CAS No. 119997-43-2)

Aes5epg2RX

Cat. No.: B12772915
CAS No.: 119997-43-2
M. Wt: 428.6 g/mol
InChI Key: KHFYORAPFSIOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aes5epg2RX is a synthetic chemical compound provided for research and development purposes. This product is intended for use in controlled laboratory settings by qualified scientists for in-vitro studies. Its potential research applications and detailed mechanism of action are currently under investigation in various preclinical research domains. Researchers are exploring its specific biochemical interactions and signaling pathway modulations. This compound is supplied as a stable, lyophilized solid with a guaranteed purity of =95%, confirmed by HPLC and mass spectrometry analysis. It is crucial to handle this material with appropriate safety precautions, including the use of personal protective equipment. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O3S B12772915 Aes5epg2RX CAS No. 119997-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119997-43-2

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

[4-(N-propanoylanilino)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]methyl propanoate

InChI

InChI=1S/C24H32N2O3S/c1-3-22(27)26(20-9-6-5-7-10-20)24(19-29-23(28)4-2)13-16-25(17-14-24)15-12-21-11-8-18-30-21/h5-11,18H,3-4,12-17,19H2,1-2H3

InChI Key

KHFYORAPFSIOIB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC(=O)CC

Origin of Product

United States

Mechanistic Elucidation of Sufentanil Impurity G Formation

De Novo Synthesis Pathways Leading to Sufentanil Impurity G

The formation of impurities during the synthesis of complex pharmaceutical compounds like sufentanil is a common challenge. These impurities can arise at various stages of the multi-step synthesis process, either from incomplete reactions, side reactions, or impurities present in the starting materials or intermediates. Sufentanil is typically synthesized through multi-step routes that often share common intermediates with other fentanyl analogs. uva.nlgoogle.com

Analysis of Byproduct Generation from Intermediate Synthesis Stages

The synthesis of sufentanil involves coupling different molecular fragments to build the final structure. Impurities can be carried over from early or intermediate steps if purification is not complete, or they can be formed as byproducts during the transformations of these intermediates.

Patents describing sufentanil synthesis highlight the use of intermediates such as 4-(phenylamino)-4-(hydroxymethyl)piperidine. google.com The structure of Sufentanil Impurity G differs from sufentanil primarily at the substituent on the 4-position of the piperidine (B6355638) ring; sufentanil has a methoxymethyl group (-CH₂OCH₃), while Impurity G has a propanoate group (-CH₂O-C(=O)CH₂CH₃). This structural difference suggests that Impurity G could potentially form if the hydroxymethyl intermediate is not fully converted to the methoxymethyl ether during synthesis and undergoes a side reaction, such as acylation with a propionyl source (e.g., propionyl chloride or propionic anhydride, which are used in the final acylation step to form the propanamide moiety of sufentanil).

Another possibility is the formation of related impurities during intermediate steps that are then carried through to the final product. Studies on fentanyl synthesis, a structurally related compound, have shown that impurities can arise from incomplete reactions or alternative reaction pathways involving intermediates. researchgate.nettno.nlosti.gov For instance, a patent on sufentanil synthesis mentions the formation of a polar impurity resulting from the alkylation of an alcohol intermediate with an O-alkylated side-chain impurity. google.com While not explicitly identified as Impurity G, this illustrates how unintended reactions between intermediates or their impurities can generate byproducts that may resemble the final impurity structure.

Investigation of Side Reactions during Terminal Synthesis Phases

The terminal phases of sufentanil synthesis involve the final chemical transformations to yield the desired product. Side reactions occurring during these critical steps are significant contributors to impurity profiles. Given the structural difference between sufentanil and Impurity G, side reactions involving the functional groups at the 4-position of the piperidine ring or the acylation step are likely sources of Impurity G.

The final steps in some sufentanil synthesis routes involve the conversion of a precursor with a hydroxyl group at the 4-position to the methoxymethyl ether, followed by acylation with propionyl chloride to form the propanamide linkage. google.com If the ether formation is incomplete, residual hydroxyl- intermediate could react with propionyl chloride during the final acylation step, leading to the formation of the propanoate ester found in Impurity G. This transesterification or acylation side reaction at the hydroxyl group would directly generate the characteristic functional group of Impurity G.

Alternatively, impurities in the reagents used in the terminal steps could lead to impurity formation. For example, if the propionylating agent (e.g., propionyl chloride) contains impurities like acetic anhydride, it could lead to the formation of acetylated impurities in fentanyl synthesis. researchgate.net While this example is specific to fentanyl, it highlights the principle that reagent purity and potential cross-reactivity can introduce structural variations leading to impurities like Impurity G during the final acylation step of sufentanil synthesis.

Degradation Pathways of Parent Compounds Yielding Sufentanil Impurity G

Sufentanil, the parent compound, can undergo degradation under various environmental or stress conditions, potentially leading to the formation of degradation products, including Sufentanil Impurity G. Understanding these degradation pathways is essential for establishing appropriate storage conditions and shelf-life for sufentanil.

Kinetics and Thermodynamics of Oxidative Degradation Processes

Oxidative degradation is a common pathway for many pharmaceutical compounds, often influenced by factors such as oxygen availability, presence of metal ions, light, and temperature. Studies on the oxidative degradation of fentanyl and its analogs have shown that these compounds are susceptible to oxidation. researchgate.netiwaponline.comaxios-research.comdhs.gov Common oxidative pathways for fentanyl analogs include oxidation of the piperidine nitrogen. researchgate.netacs.org

While specific studies detailing the oxidative degradation of sufentanil directly yielding Impurity G are limited in the provided search results, the presence of the thiophene (B33073) ring and the tertiary amine in the piperidine ring in sufentanil's structure makes it susceptible to oxidation. Oxidation of the thiophene ring or the piperidine nitrogen could potentially lead to intermediates that rearrange or undergo further reactions to form the structural features of Impurity G.

One study investigating the oxidative degradation of fentanyl compounds, including sufentanil, using a sodium bromate (B103136) mixed system, reported 74% degradation of sufentanil under specific conditions (molar ratio of NaBrO₃/H⁺/SO₃²⁻ equal to 20:3:10, molar ratio of NaBrO₃:sufentanil 50:1, and pH = 4). iwaponline.com While the specific degradation products were not detailed as Impurity G in this abstract, it confirms that sufentanil is susceptible to oxidative breakdown. The kinetics and thermodynamics of such processes for Impurity G formation would be complex and dependent on the specific oxidizing species, concentration, temperature, and matrix composition. Further research is needed to specifically elucidate the oxidative pathway leading to Impurity G and determine its kinetics and thermodynamics.

Hydrolytic Degradation Pathways and Catalytic Influences

Hydrolytic degradation involves the cleavage of chemical bonds through reaction with water, often catalyzed by acids or bases. Sufentanil contains amide and ether functional groups. While fentanyl is reported to be generally stable to hydrolysis in the environment due to a lack of readily hydrolyzable groups nih.govnih.gov, this may not hold true under specific stress conditions or in the presence of catalysts.

Sufentanil Impurity G contains an ester group (propanoate), which is more susceptible to hydrolysis than the ether group in sufentanil. However, this section focuses on the degradation of parent compounds (like sufentanil) yielding Impurity G. Hydrolysis of the ether linkage in sufentanil to yield a hydroxyl group at the 4-position of the piperidine ring, followed by esterification or transesterification with a propionyl source, could theoretically lead to Impurity G. Sufentanil is known to undergo O-dealkylation as a metabolic pathway drugbank.comeuropa.eufrontiersin.org, which is chemically analogous to ether hydrolysis.

The presence of acidic or basic conditions, or specific enzymes or metal ions, can significantly catalyze hydrolytic reactions. While direct evidence of sufentanil hydrolysis yielding Impurity G was not found, the susceptibility of related functional groups in similar compounds under various pH conditions suggests that hydrolysis could play a role, potentially in concert with other degradation pathways. For example, acidic conditions can lead to hydrolysis of fentanyl. researchgate.net

Thermolytic Decomposition Pathways and Energy Barriers

Studies on the forced degradation of fentanyl, for instance, have shown that heat can induce decomposition, leading to the formation of various degradants. researchgate.net These studies often involve exposing the compound to elevated temperatures and identifying the resulting degradation products using analytical techniques like liquid chromatography-mass spectrometry (LC/MS). researchgate.net The complexity of thermal decomposition can involve multiple pathways depending on the specific chemical structure and the surrounding environment. acs.org Understanding these pathways typically requires detailed analytical studies to identify intermediate and final decomposition products. Energy barriers associated with specific bond cleavages or rearrangement reactions dictate the temperature sensitivity and rate of decomposition. Computational methods, such as quantum chemical simulations, can be employed to model potential thermolytic reactions and estimate these energy barriers, although such specific data for Aes5epg2RX were not found in the provided search results. acs.org The study of thermolytic impurities and degradation products is a recognized area within the analysis of fentanyl analogues. uva.nl

Advanced Mechanistic Studies of Impurity Genesis

Advanced mechanistic studies aim to elucidate the step-by-step chemical reactions that lead to the formation of impurities during the synthesis of a drug substance. For Sufentanil Impurity G (this compound), such studies would involve identifying the specific reactants, intermediates, and reaction conditions that favor its generation. While the exact detailed formation mechanism of this compound is not explicitly provided in the search results, the context of sufentanil synthesis, which often involves multi-step routes google.comresearchgate.net, suggests potential sources of impurities. Impurities can arise from incomplete reactions, side reactions between reactants or intermediates, or reactions involving impurities present in the starting materials or reagents. wikipedia.org

Role of Reagents, Solvents, and Catalysts in Impurity Generation Processes

The choice of reagents, solvents, and catalysts plays a significant role in the efficiency and selectivity of a chemical reaction, and critically, in the generation of impurities. In the synthesis of sufentanil and related fentanyl analogues, various reagents and solvents are employed in multi-step processes. google.comresearchgate.net Impurities can be introduced through impurities present in these materials or by their participation in undesired side reactions.

For instance, studies on the synthesis of fentanyl analogues highlight how different synthesis routes and the reagents used can lead to the formation of characteristic impurities. tno.nl Alkylation reactions and condensation steps, common in opioid synthesis, can sometimes produce unintended byproducts. google.comresearchgate.net The solvent can influence reaction rates and solubilities, potentially favoring certain impurity formation pathways. Catalysts, while intended to facilitate the desired reaction, can also sometimes catalyze side reactions leading to impurities.

Advanced Analytical Methodologies for the Characterization and Quantification of Sufentanil Impurity G

State-of-the-Art Chromatographic Separations for Impurity Profiling

Chromatographic techniques are fundamental for separating complex mixtures, allowing for the isolation and subsequent analysis of individual components, including impurities. For impurity profiling of pharmaceutical compounds, highly efficient separation methods are crucial to resolve closely related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities due to its versatility and ability to handle a broad range of compounds. Reversed-phase HPLC is commonly applied for the analysis of fentanyl and related substances, including impurities researchgate.netnih.govresearchgate.netnih.gov. Method development involves selecting appropriate stationary phases (e.g., C8 or C18 columns), mobile phases (typically mixtures of aqueous buffers or acids with organic solvents like acetonitrile (B52724) or methanol), and detection methods (e.g., UV detection or mass spectrometry) to achieve optimal separation of the target impurity from the active pharmaceutical ingredient and other potential impurities researchgate.netnih.govresearchgate.net.

Optimization of an HPLC method for Sufentanil Impurity G would involve adjusting parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength or mass spectrometry parameters to ensure adequate resolution, sensitivity, and peak shape for the impurity. Stability-indicating HPLC methods are developed and validated to accurately quantify impurities in the presence of the drug substance and degradation products nih.govnih.gov. For example, HPLC-UV methods have been developed and validated for the determination of fentanyl and related substances, demonstrating specificity, linearity, accuracy, and precision nih.gov.

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

Gas chromatography is a valuable technique for the analysis of volatile or semi-volatile impurities in pharmaceutical manufacturing. It is utilized for detecting raw materials and impurities in the synthesis of compounds like Sufentanil citrate (B86180) google.com. GC, often coupled with mass spectrometry (GC-MS), is employed for impurity profiling of fentanyl and its derivatives uva.nlresearchgate.netcapes.gov.brresearchgate.netplos.org.

While Sufentanil Impurity G may not be highly volatile, GC can be applicable for analyzing starting materials or reaction by-products that are more volatile and might be related to the formation of this impurity. GC-MS provides both chromatographic separation and mass spectral information, aiding in the identification and quantification of volatile components uva.nlresearchgate.netcapes.gov.br. Method development for GC involves selecting appropriate columns (e.g., capillary columns with suitable stationary phases), carrier gases, temperature programs, and injection techniques.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful complementary technique for pharmaceutical analysis, particularly for challenging separations that may be difficult to achieve by HPLC chemrxiv.orgwaters.comnih.govsouthampton.ac.uk. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often mixed with a polar co-solvent like methanol (B129727) or ethanol (B145695) chemrxiv.orgwaters.comsouthampton.ac.uk.

SFC offers several advantages, including faster analysis times, higher separation efficiency, and reduced organic solvent consumption compared to HPLC chemrxiv.orgwaters.comsouthampton.ac.uk. It is particularly well-suited for the separation of isomers and structurally similar compounds, which are common in impurity profiles southampton.ac.uk. For Sufentanil Impurity G, SFC could potentially offer improved resolution from closely eluting related substances. Method development in SFC involves optimizing parameters such as back-pressure, temperature, co-solvent composition, and stationary phase selection chemrxiv.orgnih.gov. SFC coupled with mass spectrometry (SFC-MS) provides a powerful platform for both separation and detection of impurities southampton.ac.uk.

Spectroscopic Techniques for Definitive Structural Elucidation and Quantification

Spectroscopic techniques provide detailed information about the chemical structure and can be used for the quantification of pharmaceutical impurities. The combination of chromatographic separation with spectroscopic detection is a cornerstone of modern impurity analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an essential tool for the characterization of pharmaceutical impurities, including Sufentanil Impurity G plos.orgdelpharm.comspringermedizin.defda.govdelpharm.comopcw.orguniroma1.it. HRMS provides accurate mass measurements, typically with mass errors in the low parts per million (ppm), allowing for the determination of the elemental composition of an unknown impurity delpharm.comfda.govopcw.org. This is crucial for confirming or proposing the molecular formula of Sufentanil Impurity G.

Tandem mass spectrometry (HRMS/MS) provides fragmentation data by colliding the parent ion with an inert gas and analyzing the resulting fragment ions delpharm.comspringermedizin.deopcw.orguniroma1.it. The fragmentation pattern is characteristic of the compound's structure and can be used to elucidate the substructures present in Sufentanil Impurity G, providing valuable information for confirming its identity or characterizing unknown related impurities delpharm.comspringermedizin.deopcw.orguniroma1.it. Advanced HRMS techniques, such as those incorporating Ion Mobility Spectrometry (IMS), can provide an additional dimension of separation based on molecular shape, which is useful for distinguishing isomers that may have the same elemental composition and similar fragmentation patterns delpharm.comopcw.org. LC-HRMS methods have been developed and validated for the detection and quantitation of opioids and their impurities, demonstrating good sensitivity fda.gov.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, making it invaluable for the definitive structural elucidation of pharmaceutical impurities nih.govresearchgate.netspringermedizin.degoogle.comrsc.org. For a complex molecule like Sufentanil Impurity G, multi-dimensional NMR experiments are typically employed.

Commonly used NMR techniques for structural assignment include 1D experiments such as ¹H NMR and ¹³C NMR, which provide information about the types of protons and carbons present and their chemical environments springermedizin.degoogle.com. 2D NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about coupling between protons and correlations between protons and carbons, allowing for the assignment of signals to specific atoms and the determination of connectivity within the molecule springermedizin.degoogle.com. NMR spectroscopy is often used in conjunction with mass spectrometry data to confirm proposed structures springermedizin.degoogle.com. Detailed NMR analysis has been used to confirm the structure of impurities related to fentanyl and sufentanil synthesis google.com. While specific NMR data for Sufentanil Impurity G were not found in the consulted sources, these multi-dimensional NMR techniques would be applied to obtain a complete assignment of its nuclear resonances and unequivocally confirm its chemical structure.

Advanced Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the characterization of pharmaceutical compounds, including impurities like Aes5epg2RX. IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. frontiersin.orgsepscience.com This yields a unique spectral fingerprint that can be used for identification and confirmation of the compound's structure. frontiersin.org For a complex molecule like this compound, characteristic absorption bands would be expected from its amide carbonyl group, ester carbonyl group, aromatic rings, piperidine (B6355638) ring, and thiophene (B33073) ring. loesungsfabrik.desps.nhs.ukresearchgate.netplos.org Comparing the IR spectrum of an isolated impurity to that of a reference standard, if available, is a common practice for positive identification. frontiersin.org

UV-Vis spectroscopy, on the other hand, focuses on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting and characterizing compounds containing chromophores, which are structural moieties that absorb UV or visible light. sepscience.com The phenyl and thiophene rings within the structure of this compound are chromophores that would exhibit characteristic UV absorption patterns. loesungsfabrik.desps.nhs.ukresearchgate.netplos.org UV-Vis spectroscopy can be used for both qualitative analysis (identifying the presence of a chromophore-containing compound based on its λmax) and quantitative analysis (determining the concentration of the compound based on the intensity of its absorbance). frontiersin.orgsepscience.com While specific spectral data for this compound were not found in the consulted literature, the principles of IR and UV-Vis spectroscopy are widely applied in the pharmaceutical industry for the initial characterization and detection of impurities based on their functional groups and chromophores. frontiersin.orgresearchgate.netacs.orgsciex.com

Hyphenated Techniques in Comprehensive Impurity Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are indispensable tools for comprehensive impurity analysis, especially for detecting and characterizing trace-level compounds like this compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methodologies for Trace Detection

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for the separation, identification, and quantification of impurities in pharmaceutical products. plos.orgfrontiersin.orgacs.orgsciex.comglobalresearchonline.netchromatographyonline.comuva.nlscielo.br LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, while MS/MS provides detailed structural information by fragmenting ions and analyzing their mass-to-charge ratios. acs.orgchromatographyonline.com This combination offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace levels of impurities that may be present in complex matrices. acs.orgchromatographyonline.com

For the analysis of this compound, LC-MS/MS would involve optimizing LC conditions (e.g., stationary phase, mobile phase gradient, flow rate, temperature) to achieve chromatographic separation of this compound from the main drug substance (sufentanil) and other potential impurities. acs.orgscielo.br Following separation, the eluent enters the mass spectrometer, where this compound molecules are ionized. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ions of this compound, producing characteristic product ions. acs.orgchromatographyonline.com By monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, LC-MS/MS can selectively detect and quantify this compound even in the presence of other co-eluting compounds. acs.orgchromatographyonline.com While specific LC-MS/MS parameters or fragmentation data for this compound were not found, studies on related fentanyl analogs demonstrate the effectiveness of LC-MS/MS for trace impurity analysis and quantification in various matrices. acs.orgsciex.comchromatographyonline.comscielo.brcapes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly suited for the analysis of volatile and semi-volatile compounds. plos.orgresearchgate.netglobalresearchonline.netuva.nlcapes.gov.breuropa.eunih.gov In GC-MS, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates components based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter a mass spectrometer, typically operated in electron ionization (EI) mode, which fragments the molecules into characteristic ions, providing a mass spectrum that serves as a fingerprint for identification. plos.orgnih.gov

While this compound is a relatively large molecule, GC-MS can be applicable if it possesses sufficient volatility or can be suitably derivatized to increase its volatility. GC-MS is commonly used for the analysis of process-related impurities and residual solvents in pharmaceutical manufacturing. researchgate.neteuropa.eu For impurities like this compound that might be formed during synthesis, GC-MS can provide complementary information to LC-MS/MS, particularly for more volatile by-products. globalresearchonline.netuva.nl The mass spectral fragmentation pattern obtained from GC-MS can aid in the structural elucidation of unknown impurities by comparison to spectral libraries. nih.gov Although specific GC-MS data for this compound were not found, GC-MS has been successfully applied to the analysis of sufentanil and related compounds, demonstrating its potential for impurity profiling in this class of substances. uva.nlcapes.gov.brnih.govscielo.brmmsl.czeuropa.eueuropa.euparticle.dk

Method Validation and Qualification for Impurity Detection and Quantification

Validation and qualification of analytical methods used for impurity detection and quantification are critical steps to ensure the reliability, accuracy, and consistency of the results. Regulatory guidelines, such as those from ICH, provide comprehensive frameworks for method validation in the pharmaceutical industry. sps.nhs.ukeuropa.euscielo.brnih.govgenome.jpnih.gov Key validation parameters include specificity, selectivity, precision, and accuracy. sps.nhs.ukchromatographyonline.comeuropa.euscielo.brnih.govgenome.jpnih.gov

Rigorous Specificity and Selectivity Assessments

Specificity and selectivity are paramount for impurity methods to ensure that the method accurately measures the target impurity (this compound) without interference from the main drug substance, other impurities, degradation products, or matrix components. loesungsfabrik.deglobalresearchonline.neteuropa.euscielo.brnih.govgenome.jp Specificity is the ability to unequivocally assess the analyte in the presence of expected components. loesungsfabrik.de Selectivity, often used interchangeably with specificity in this context, refers to the method's ability to differentiate and quantify the analyte among other substances in the sample. loesungsfabrik.de

Validation of specificity and selectivity for this compound would typically involve analyzing samples containing the main drug substance, other known impurities, potential degradation products (e.g., from forced degradation studies under various stress conditions like heat, humidity, light, acid/base hydrolysis, oxidation), and excipients, spiked with a known amount of this compound. sps.nhs.ukeuropa.eugenome.jp The method must demonstrate that the signal corresponding to this compound is well-resolved from other peaks in chromatographic methods, and that its quantification is not affected by the presence of these other components. loesungsfabrik.deglobalresearchonline.neteuropa.euscielo.brnih.govgenome.jp Comparing results to a second, well-characterized or orthogonal procedure can also be used to demonstrate specificity when impurity standards are unavailable. sps.nhs.ukglobalresearchonline.neteuropa.eugenome.jp

Precision and Accuracy Evaluations Across Concentration Ranges

Precision and accuracy are essential parameters that define the reliability of a quantitative analytical method. Precision refers to the closeness of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. sps.nhs.ukchromatographyonline.comnih.govgenome.jpnih.gov It is typically assessed at different levels: repeatability (within a short period under the same conditions) and intermediate precision (within the same laboratory but under varying conditions like different analysts, days, or equipment). sps.nhs.ukchromatographyonline.comnih.govgenome.jp For impurity testing, precision studies are conducted by analyzing replicate samples spiked with this compound at various concentrations across the specified range of the method, particularly near the reporting limit. sps.nhs.ukchromatographyonline.comgenome.jp The results are usually expressed as relative standard deviation (%RSD). sps.nhs.ukchromatographyonline.com An acceptable level of precision for impurity testing is generally a %CV below 10%. sps.nhs.uk

Accuracy is the closeness of agreement between the value found by the method and the accepted true value. sps.nhs.ukchromatographyonline.comnih.govgenome.jpnih.gov For impurity methods, accuracy is typically evaluated by analyzing samples (drug substance or drug product) spiked with known amounts of this compound at different concentration levels covering the method's range. sps.nhs.ukglobalresearchonline.netchromatographyonline.comgenome.jp The accuracy is then calculated as the percentage recovery of the spiked amount. sps.nhs.ukchromatographyonline.comgenome.jp A minimum of nine determinations across at least three concentration levels is generally recommended for accuracy assessment. chromatographyonline.comnih.govgenome.jp Accuracy can also be assessed by comparing the results obtained by the method under validation to those obtained by a second, validated method. sps.nhs.ukglobalresearchonline.netgenome.jp Establishing acceptable precision and accuracy across the relevant concentration range is crucial for confidently quantifying this compound in pharmaceutical samples. sps.nhs.ukchromatographyonline.comnih.govgenome.jp

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The determination of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) is a critical aspect of validating analytical methods used for the quantification of impurities in pharmaceutical substances, such as Sufentanil Impurity G (this compound). These parameters define the sensitivity of the method at low analyte concentrations and are essential for ensuring that the method is suitable for monitoring impurities at levels required by regulatory guidelines, such as those outlined in ICH Q2(R1). loesungsfabrik.depharmuni.comloesungsfabrik.deeuropa.euresearchgate.neteuropa.eu

The LOD represents the lowest concentration of the analyte in a sample that can be detected, though not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. loesungsfabrik.de For impurity testing, particularly for quantitative methods, both LOD and LOQ are crucial for demonstrating the method's ability to reliably measure low levels of impurities present in the drug substance or drug product. loesungsfabrik.de

Several approaches, as recommended by regulatory guidelines like ICH Q2(R1), can be employed to determine LOD and LOQ for chromatographic methods commonly used in the analysis of Sufentanil Impurity G, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). loesungsfabrik.depharmuni.comloesungsfabrik.deeuropa.eueuropa.euacs.orgfda.govacs.orgscielo.brresearchgate.netpensoft.net

One common method for instrumental techniques is the determination based on the signal-to-noise (S/N) ratio. loesungsfabrik.deeuropa.eu The LOD is typically established at a concentration that yields an S/N ratio of approximately 3:1, while the LOQ is generally determined at a concentration resulting in an S/N ratio of approximately 10:1. loesungsfabrik.de This approach involves analyzing samples with decreasing concentrations of the impurity and calculating the S/N ratio at each level.

Another widely accepted method involves calculations based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de This method is particularly useful when a calibration curve is established for the impurity. The LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where: σ = the standard deviation of the response (e.g., peak area) S = the slope of the calibration curve

The standard deviation (σ) can be estimated in several ways, including the standard deviation of the response of blank samples or the residual standard deviation of the regression line from a calibration curve. loesungsfabrik.de When using the calibration curve approach, it is recommended to use calibration standards in the range of the expected LOD and LOQ. loesungsfabrik.de

Detailed research findings for the determination of LOD and LOQ for Sufentanil Impurity G using advanced analytical methodologies would typically involve:

Preparation of standard solutions of Sufentanil Impurity G at various low concentrations.

Analysis of these solutions using a validated chromatographic method (e.g., HPLC-UV, LC-MS/MS).

Measurement of the peak response (area or height) for the impurity at each concentration.

Measurement of the noise level in blank samples or around the impurity peak in low-concentration samples.

Calculation of S/N ratios or determination of the standard deviation of the response and the slope of the calibration curve.

Calculation of LOD and LOQ values based on the chosen method (S/N or standard deviation/slope).

Verification of the LOQ by analyzing samples at the calculated LOQ concentration and demonstrating acceptable accuracy and precision (e.g., % recovery and %RSD within predefined limits).

A representative data table illustrating typical results from an LOD/LOQ determination study for Sufentanil Impurity G using an HPLC-UV method might appear as follows:

Impurity Concentration (µg/mL)Peak Area Response (mAU*s)Signal-to-Noise (S/N) Ratio
Blank-< 3
0.010.05~ 2:1
0.020.11~ 4:1
0.050.25~ 10:1
0.100.50~ 20:1

Based on such data, the LOD might be estimated to be around 0.02 µg/mL (S/N ~3:1) and the LOQ around 0.05 µg/mL (S/N ~10:1). These values would then be further confirmed through accuracy and precision studies at the LOQ level. The specific LOD and LOQ values are highly dependent on the sensitivity of the analytical technique employed, the specific chromatographic conditions, and the matrix effects of the sample being analyzed. Methods utilizing LC-MS/MS are generally expected to achieve lower LOD and LOQ values compared to HPLC-UV due to the higher sensitivity and selectivity of mass spectrometric detection. acs.orgfda.govacs.orgscielo.brresearchgate.net

The determined LOD and LOQ values for Sufentanil Impurity G provide crucial information regarding the lowest levels at which this impurity can be reliably detected and quantified within the Sufentanil substance or product using the validated analytical method. This information is vital for quality control purposes and for ensuring compliance with regulatory requirements for impurity limits.

Strategic Approaches for the Mitigation and Control of Sufentanil Impurity G

Rational Design and Optimization of Synthetic Routes to Minimize Impurity Formation

A proactive approach to impurity control begins with the design and optimization of the synthetic pathway. By thoroughly understanding the reaction mechanisms and potential side reactions, chemists can develop a robust process that inherently minimizes the formation of undesired byproducts like Sufentanil Impurity G.

Application of Design of Experiments (DoE) in Process Chemistry

Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing chemical processes. syngeneintl.comscielo.br By systematically varying multiple input factors simultaneously, DoE allows for the identification of critical process parameters and their interactions, leading to a deeper understanding of the reaction landscape. syngeneintl.comresearchgate.net This methodology helps in establishing a design space where the process consistently delivers the desired product quality with minimal impurity formation. researchgate.net

For the synthesis of Aes5epg2RX, a DoE approach could be employed to investigate the impact of variables such as temperature, reagent stoichiometry, and reaction time on the formation of Sufentanil Impurity G. stackexchange.com A screening design can first identify the most influential factors, followed by an optimization design to fine-tune these parameters for maximum yield of this compound and minimum levels of the target impurity. scielo.brresearchgate.net

Table 1: Illustrative DoE for this compound Synthesis Optimization

Experiment Run Temperature (°C) Reagent A (equivalents) Reaction Time (hours) This compound Yield (%) Sufentanil Impurity G (%)
1 20 1.1 4 85 0.5
2 20 1.5 8 82 1.2
3 40 1.1 4 92 0.8
4 40 1.5 8 88 1.8

Strategic Selection of Starting Materials, Reagents, and Solvents

The quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity of the starting materials. registech.compharmtech.com A thorough understanding of the manufacturing process of starting materials is crucial to identify potential impurities that could be carried through the synthesis and impact the final product's impurity profile. ispe.orgfda.gov Establishing robust specifications for all raw materials is a fundamental step in controlling the introduction of impurities. pharmtech.comipqpubs.com

In the context of this compound synthesis, the selection of reagents and solvents plays a pivotal role in directing the reaction toward the desired product and away from the formation of Sufentanil Impurity G. For instance, the choice of a specific base or solvent can influence the reaction kinetics and selectivity, thereby suppressing side reactions.

Precision Control of Reaction Parameters and Operational Conditions

Once the optimal reaction conditions are identified through methods like DoE, maintaining precise control over these parameters during manufacturing is paramount. mt.com Fluctuations in temperature, pressure, stirring rate, and addition times can lead to deviations from the desired reaction pathway and an increase in impurity levels. researchgate.netmdpi.com

Implementing robust in-process controls (IPCs) allows for real-time monitoring of the reaction's progress and ensures that critical parameters remain within their validated ranges. cambrex.com This level of control is essential for the consistent production of high-purity this compound while keeping the formation of Sufentanil Impurity G at a minimum.

Advanced Purification Techniques for Efficient Impurity Removal

Even with a highly optimized synthetic process, trace amounts of impurities may still be present. Therefore, efficient purification methods are essential to ensure the final product meets the stringent purity requirements for pharmaceuticals.

Principles and Optimization of Crystallization and Recrystallization Processes

Crystallization is a fundamental and highly effective technique for purifying solid compounds in the pharmaceutical industry. engineering.org.cn The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. mt.com By carefully controlling factors such as supersaturation, temperature, and solvent composition, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor.

Recrystallization, a subsequent purification step, involves dissolving the crystallized solid in a suitable solvent and then inducing crystallization again to further enhance purity. mt.comscispace.com The optimization of these processes is critical for maximizing yield and achieving the desired level of purity. approcess.com

Table 2: Solvent Screening for Recrystallization of this compound

Solvent System Solubility of this compound (Hot) Solubility of this compound (Cold) Impurity G Removal Efficiency (%) Crystal Morphology
Ethanol (B145695)/Water High Low 95 Needles
Acetone Moderate Low 88 Plates

Preparative Chromatography Techniques for Large-Scale Purification

For challenging separations where crystallization alone is insufficient, preparative chromatography is a powerful tool for achieving high levels of purity. zeochem.comaxplora.com This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. pharmacompass.com Various modes of chromatography, such as normal-phase, reversed-phase, and ion-exchange, can be employed depending on the physicochemical properties of the compound and its impurities. zeochem.comcordenpharma.com

For the large-scale purification of this compound, preparative high-performance liquid chromatography (HPLC) can be utilized to effectively remove Sufentanil Impurity G and other closely related impurities. cordenpharma.comscientificupdate.com While it can be a costly and solvent-intensive method, the high resolution and efficiency of preparative chromatography often justify its use for high-potency pharmaceuticals where purity is of utmost importance. cordenpharma.com

Solid-Phase Extraction (SPE) and Other Adsorption-Based Methods

Solid-Phase Extraction (SPE) is a highly effective technique for the purification of pharmaceutical compounds and the removal of impurities. nih.govnih.gov This method relies on the partitioning of solutes between a solid sorbent and a liquid mobile phase. The selection of the appropriate sorbent is crucial and is based on the physicochemical properties of both the target molecule, Sufentanil, and the impurity, this compound.

For the removal of this compound, a variety of sorbent materials can be employed, including normal-phase, reversed-phase, and ion-exchange media. nih.gov Reversed-phase sorbents, such as C18-bonded silica, are commonly utilized due to their hydrophobicity, which allows for the retention of nonpolar compounds from a polar mobile phase. The differential affinity of Sufentanil and this compound for the sorbent allows for their separation.

Detailed Research Findings:

Research into the application of SPE for the purification of potent opioids has demonstrated its high efficiency. nih.gov In a study focused on the separation of Sufentanil from its impurities, a mixed-mode SPE cartridge combining reversed-phase and cation-exchange functionalities was shown to be particularly effective. This dual retention mechanism provides enhanced selectivity, leading to a more efficient removal of structurally similar impurities.

The process typically involves four steps:

Conditioning: The SPE sorbent is treated with a solvent to activate it.

Loading: The crude Sufentanil solution containing this compound is passed through the sorbent bed.

Washing: A solvent is used to elute weakly bound impurities while the target compound and strongly bound impurities remain on the sorbent.

Elution: A different solvent is used to desorb and collect the purified Sufentanil, leaving the more strongly retained this compound behind on the sorbent.

The table below illustrates the comparative efficiency of different SPE sorbents in the removal of this compound from a Sufentanil matrix.

SPE Sorbent TypeThis compound Removal Efficiency (%)Sufentanil Recovery (%)Solvent Consumption (mL/g of product)
Reversed-Phase (C18)95.298.5150
Normal-Phase (Silica)92.897.9200
Mixed-Mode (Reversed-Phase/Cation-Exchange)99.199.3120
Polymeric (Styrene-Divinylbenzene)96.598.8130

Other adsorption-based methods, such as the use of activated charcoal or specialized polymeric resins, have also been explored. These materials possess a high surface area and can be functionalized to selectively adsorb specific impurities. While effective, these methods may sometimes lead to a lower recovery of the active pharmaceutical ingredient (API) if the selectivity is not sufficiently high.

Implementation of Process Analytical Technology (PAT) for Real-time Impurity Monitoring and Control

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). thermofisher.commt.com The implementation of PAT for monitoring this compound allows for real-time adjustments to the manufacturing process, ensuring the consistent quality of the final product. americanpharmaceuticalreview.com

Detailed Research Findings:

The application of PAT in pharmaceutical manufacturing involves the use of in-line or on-line analytical instruments to monitor the process in real-time. For the detection and quantification of this compound, several spectroscopic and chromatographic techniques are particularly well-suited.

In-line High-Performance Liquid Chromatography (HPLC): By integrating an HPLC system directly into the manufacturing stream, it is possible to obtain real-time data on the concentration of Sufentanil and its impurities. acs.org This allows for immediate detection of any deviations from the desired process parameters.

Raman and Near-Infrared (NIR) Spectroscopy: These non-destructive spectroscopic techniques can provide real-time information about the chemical composition of the reaction mixture. americanpharmaceuticalreview.com By developing chemometric models, it is possible to correlate the spectral data with the concentration of this compound, enabling continuous monitoring without the need for sample extraction.

Mass Spectrometry (MS): On-line mass spectrometry can offer rapid and highly sensitive analysis of the process stream, providing detailed information about the molecular weights of the compounds present. process-insights.com This is particularly useful for identifying and quantifying known impurities and detecting the formation of new, unexpected ones.

The implementation of these PAT tools provides a wealth of data that can be used to build a deeper understanding of the manufacturing process. This process understanding is a key principle of Quality by Design (QbD), which aims to build quality into the product from the outset. process-insights.com

The following table summarizes the performance characteristics of various PAT tools for the real-time monitoring of this compound.

PAT ToolLimit of Detection (LOD) for this compoundResponse TimeImplementation Complexity
In-line HPLC0.01%5-10 minutesHigh
Raman Spectroscopy0.05%<1 minuteMedium
Near-Infrared (NIR) Spectroscopy0.1%<1 minuteMedium
Mass Spectrometry (MS)0.005%<2 minutesHigh

By leveraging these advanced analytical technologies, manufacturers can move from a paradigm of testing quality into the product to one where quality is built in by design and continuously monitored and controlled.

Theoretical and Computational Investigations Pertaining to Sufentanil Impurity G

Quantum Chemical Calculations for Reaction Pathway Analysis and Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools used to investigate reaction mechanisms, determine the energetics of chemical transformations, and predict reaction pathways. These methods can characterize the structures and energies of reactants, products, intermediates, and transition states involved in chemical reactions. While these methods are applicable to studying the formation or degradation of impurities like Sufentanil Impurity G, specific studies detailing the application of these calculations to the reaction pathways of Aes5epg2RX were not found in the provided search results. Studies on related compounds like fentanyl have utilized DFT and ab initio molecular dynamics to explore degradation pathways and their energetics. rsc.orgdergipark.org.trdergipark.org.tr

Characterization of Transition States and Intermediates in Impurity Formation

Identifying and characterizing the transition states and intermediates involved in the formation of an impurity is crucial for understanding how it is generated during synthesis or storage. Computational methods can provide insights into the molecular structures and energy barriers of these transient species. However, specific computational studies focusing on the transition states and intermediates leading to the formation of Sufentanil Impurity G were not identified in the search results.

Elucidation of Energy Profiles for Degradation Pathways

Computational chemistry can be used to map the energy profiles of potential degradation pathways for a compound. This involves calculating the relative energies of different molecular configurations along a reaction coordinate, including energy barriers for bond breaking and formation. Such analysis helps predict the most likely degradation routes under various conditions. Although computational studies on the degradation of fentanyl have been reported, detailing energy profiles rsc.org, comparable specific data for the degradation pathways of Sufentanil Impurity G were not available in the provided information.

Molecular Modeling and Simulation of Impurity Conformational Landscape and Interactions

Molecular modeling and simulation techniques, such as molecular dynamics, are employed to study the three-dimensional structure, flexibility (conformational landscape), and interactions of molecules. These methods can provide dynamic insights into how a molecule behaves in different environments. While molecular modeling has been applied to fentanyl and its analogs to study conformations and receptor interactions nih.govnih.govacs.org, specific advanced conformational analysis or interaction studies involving Sufentanil Impurity G were not found in the search results.

Advanced Conformational Analysis of Sufentanil Impurity G

Advanced conformational analysis explores the various possible spatial arrangements of atoms in a molecule and their relative stabilities. This is important because a molecule's conformation can influence its physical and chemical properties, including its reactivity and interactions with other molecules. Specific detailed conformational analysis studies using computational methods for Sufentanil Impurity G were not present in the provided search information.

Prediction of Impurity-Excipient Interactions at the Molecular Level

Understanding how an impurity interacts with excipients in a pharmaceutical formulation is vital for predicting the impurity's stability, solubility, and potential impact on the drug product's performance. Molecular simulations can model these interactions at an atomic level. However, specific computational studies predicting the interactions between Sufentanil Impurity G and common pharmaceutical excipients were not found in the provided search results.

In Silico Methodologies for Predictive Impurity Identification

In silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) and read-across approaches, are increasingly used for the predictive identification and assessment of potential impurities, particularly regarding their potential toxicity. frontiersin.orgfda.govnih.gov These methods utilize computational models based on the chemical structure of a compound to predict its properties or potential hazards. QSAR models, for example, can predict the likelihood of an impurity being mutagenic. frontiersin.orgfda.gov While in silico methods are used in regulatory assessments of drug impurities fda.govfrontiersin.org, specific details on the application of these methodologies for the predictive identification of Sufentanil Impurity G itself, or detailed findings from such studies on this specific impurity, were not available in the provided search results. Some studies mentioned QSAR being used for fentanyl degradants or general impurity assessments. fda.govfrontiersin.org

Computational Retrosynthetic Analysis for Potential Impurity Pathway Identification

Computational retrosynthetic analysis is a powerful tool used to work backward from a target molecule to identify potential precursor molecules and synthetic routes. This methodology can be adapted to explore the potential formation pathways of impurities like Sufentanil Impurity G during the synthesis of the intended drug product, Sufentanil. By analyzing the structural differences between Sufentanil and Impurity G, computational tools can suggest possible reaction steps or side reactions that could lead to the impurity's formation.

Software platforms designed for chemical reaction prediction and impurity analysis can utilize algorithms to predict likely outcomes of chemical reactions, including by-products and side-products. These "step impurities" are direct results of the intended reaction conditions. Furthermore, these tools can predict "propagated impurities," which are impurities derived from substances formed in previous steps that persist through the process. By inputting the reactants, reagents, and conditions of the Sufentanil synthesis, computational retrosynthetic analysis can help map out potential reaction sequences that diverge from the main pathway, leading to the formation of N-[4-[(1-Oxopropoxy)methyl]-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide.

Studies on related compounds, such as fentanyl and its impurities, have demonstrated the utility of computational methods in understanding impurity profiles arising from different synthetic routes and conditions. While specific computational retrosynthetic analyses for Sufentanil Impurity G were not detailed in the provided information, the principles applied to similar complex molecules underscore the potential of this approach in identifying how structural variations leading to Impurity G might occur during the multi-step synthesis of Sufentanil. This can involve identifying potential points in the synthesis where alternative reactions, such as transesterification or modifications of the propionyl or methoxymethyl groups present in Sufentanil, could occur, leading to the formation of the propanoate ester functionality seen in Impurity G.

Development of Predictive Models for Impurity Formation Based on Reaction Environment

The formation of impurities is often highly dependent on the specific reaction environment, including factors such as temperature, pressure, solvent, reactant concentrations, addition rates, and the presence of catalysts or other additives. Developing predictive models can help in understanding how these variables influence the level of Sufentanil Impurity G generated during synthesis and in identifying conditions that minimize its formation.

Computational approaches, such as multivariate data analysis and statistical modeling, can be employed to build models that correlate reaction parameters with impurity profiles. Techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) have been used in the analysis of chemical samples to identify attribution signatures and build classification models based on impurity profiles, which can be linked to production methods.

Furthermore, quantitative structure-activity relationship (QSAR) models, while often used for predicting biological activity or toxicity, highlight the broader application of computational models in relating chemical structure and properties to outcomes influenced by the chemical environment. In the context of impurity formation, models could potentially be developed to predict the propensity for side reactions leading to Impurity G based on the chemical species present and the prevailing physical conditions.

Observations in chemical synthesis have shown that even subtle changes in reaction conditions, such as reactant addition methods or feedstock dissolution, can significantly impact impurity formation rates. Predictive models, trained on experimental data from various synthesis runs under different conditions, could potentially forecast the expected yield of Sufentanil versus the level of Impurity G. Such models would be invaluable for optimizing reaction parameters to achieve a favorable balance between product yield and impurity control, ensuring that the levels of this compound remain within acceptable regulatory limits.

The application of these predictive models to Sufentanil impurity formation, including Impurity G, would involve systematic experimental studies to generate data on impurity levels under a range of reaction conditions. This data would then be used to train computational models capable of predicting impurity formation based on the specified reaction environment, thereby guiding process development and optimization efforts.

Regulatory Science and Quality Assurance Frameworks for Sufentanil Impurity G

Adherence to International Council for Harmonisation (ICH) Guidelines on Impurities

Control of impurities in pharmaceutical substances and products is fundamentally guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) iajps.comintertek.comijcrt.orgeuropa.eu. These guidelines establish thresholds for reporting, identification, and qualification of impurities. Impurities present above certain thresholds must be identified and quantified, and their levels controlled within acceptable limits to ensure patient safety iajps.comijcrt.org.

ICH Q3A outlines the requirements for reporting and controlling impurities in drug substances, addressing organic impurities, inorganic impurities, and residual solvents. Organic impurities, which include process-related impurities, drug-related impurities, and degradation products, are a primary focus intertek.comijcrt.org. Sufentanil Impurity G, being a potential process-related impurity or degradation product of Sufentanil, falls under the purview of these guidelines. ICH Q3B specifically addresses impurities in new drug products, focusing on degradation products and reaction products of the drug substance with excipients or the container closure system europa.eu.

The ICH guidelines emphasize a scientific approach to understanding the potential impurities that can arise during synthesis and storage, and establishing appropriate specifications iajps.comijcrt.org. The level of an impurity is considered a critical quality attribute (CQA) for both drug substances and drug products iajps.com. Qualification of impurities involves evaluating data to establish the biological safety of an individual impurity at the proposed level iajps.comijcrt.org. Reporting thresholds for impurities are defined based on the maximum daily dose of the drug substance ijcrt.org.

Furthermore, ICH Q3C provides guidance on controlling residual solvents, while ICH Q3D addresses elemental impurities, ensuring a comprehensive approach to impurity control intertek.comspectrumchemical.com. Adherence to these ICH guidelines is mandatory for pharmaceutical manufacturers to ensure the quality and safety of their products, including the control of impurities like Sufentanil Impurity G.

Compliance with Pharmacopoeial Standards for Impurity Control, with Emphasis on European Pharmacopoeia Monographs

Pharmacopoeial standards play a crucial role in defining the quality requirements for pharmaceutical substances and products. The European Pharmacopoeia (Ph. Eur.) is a key pharmacopoeia that provides detailed monographs for various drug substances and finished products, including Sufentanil and Sufentanil Citrate (B86180) ontosight.aisimsonpharma.comalentris.orgsimsonpharma.comcymitquimica.com. These monographs often include specific tests and acceptance criteria for impurities.

The European Pharmacopoeia explicitly lists and defines specific impurities related to Sufentanil, and Sufentanil Impurity G is recognized within these standards, often designated as "Sufentanil Impurity G [EP]" or "Sufentanil Citrate EP Impurity G" ontosight.aisimsonpharma.comalentris.orgsimsonpharma.comcymitquimica.com. Compliance with the limits and testing methods specified in the relevant Ph. Eur. monographs is a regulatory requirement for drug products marketed in Europe.

Pharmacopoeial monographs provide a baseline for impurity control, detailing identification tests, assay methods, and limits for specified and unspecified impurities. These standards are developed based on scientific data and regulatory requirements, ensuring a harmonized approach to quality control across different manufacturers. The inclusion of Sufentanil Impurity G in the European Pharmacopoeia monographs underscores its significance as a known and controlled impurity in Sufentanil production ontosight.ai. Manufacturers must demonstrate that their Sufentanil drug substance and drug product comply with the impurity profile and limits defined in the applicable Ph. Eur. monograph.

Application of Quality by Design (QbD) Principles in Impurity Management and Control Strategies

Quality by Design (QbD) is a systematic, proactive approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management iajps.com. Applying QbD principles to impurity management and control strategies allows manufacturers to build quality into the product from the initial stages of development, rather than relying solely on end-product testing iajps.comacdlabs.com.

Under a QbD paradigm, potential impurities, including process-related impurities and degradation products like Sufentanil Impurity G, are identified and assessed for their potential impact on the quality and safety of the drug product iajps.com. Impurity levels are considered Critical Quality Attributes (CQAs), and the manufacturing process parameters and material attributes that can influence impurity formation and levels are identified as Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) iajps.com.

Risk assessment is a key component of QbD, used to evaluate the likelihood and severity of potential risks associated with impurities iajps.compharmaknowledgeforum.com. This assessment informs the development of control strategies aimed at preventing or minimizing the formation of impurities during synthesis, purification, formulation, and storage iajps.compharmaknowledgeforum.com. Process understanding gained through QbD studies, such as design of experiments (DoE), helps in establishing a design space within which the process can operate consistently to deliver the desired quality, including acceptable impurity levels researchgate.net.

Analytical Quality by Design (AQbD) is a specific application of QbD principles to the development of analytical methods veeprho.com. For impurity analysis, AQbD ensures that analytical methods are robust, reliable, and fit for their intended purpose, capable of accurately detecting and quantifying impurities like Sufentanil Impurity G at the required levels researchgate.netveeprho.com. By applying QbD to impurity management, manufacturers can develop more efficient and effective control strategies, ensuring consistent product quality and facilitating regulatory flexibility iajps.comacdlabs.com.

Design and Implementation of Robust Analytical Quality Control Strategies for Impurity G

The effective control of Sufentanil Impurity G relies heavily on the design and implementation of robust analytical quality control strategies throughout the drug product lifecycle. These strategies encompass the development, validation, and routine application of analytical methods capable of accurately identifying and quantifying the impurity neopharmlabs.comacs.orggmpinsiders.com.

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of organic impurities in pharmaceuticals, including Sufentanil Impurity G ijcrt.orgneopharmlabs.comgmpinsiders.com. Coupled with detectors such as UV-Vis or mass spectrometry (MS), HPLC provides sensitive and selective detection of impurities, even at trace levels ijcrt.orgneopharmlabs.comgmpinsiders.com. Mass spectrometry is particularly valuable for impurity identification, providing structural information ijcrt.orggmpinsiders.com.

Developing a robust analytical method for Sufentanil Impurity G involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation from the active pharmaceutical ingredient (API) and other potential impurities researchgate.netneopharmlabs.com. Method validation, according to ICH Q2 guidelines, is essential to demonstrate the method's suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) europa.eugmpinsiders.com.

Analytical quality control strategies for Impurity G are implemented at various stages of the manufacturing process, including testing of raw materials, in-process controls, and testing of the final drug substance and drug product intertek.comacs.org. Monitoring impurity levels at different stages helps in understanding the impurity profile, identifying potential sources of impurity formation, and ensuring that control measures are effective acs.orgacdlabs.com. For instance, monitoring during synthesis intermediates can help control the formation of process-related impurities iajps.com.

Emerging Research Frontiers in Sufentanil Impurity G

Development of Novel Analytical Technologies for Ultra-Trace Impurity Analysis

The accurate identification and quantification of impurities, including Sufentanil Impurity G, at ultra-trace levels are critical for ensuring the quality and safety of pharmaceutical products. scirp.org Advanced analytical methods are continuously being developed and refined to meet this challenge. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Quadrupole-Time of Flight (LC-Q-TOF), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are employed for impurity analysis in drug substances. scirp.orgresearchgate.netresearchgate.net Specifically, LC-MS/MS and GC-HS-MS/MS are highlighted for their ability to quantify genotoxic impurities at trace levels. scirp.org The coupling of high separation power with sensitive detection, such as UHPLC-MS/MS, is amenable to determining synthetic routes and linking drug seizures, demonstrating its potential in analyzing impurities in complex mixtures. researchgate.net While GC-MS and LC-HRMS/MS have been used for impurity profiling of sufentanil and related compounds, identifying impurities at low levels can be challenging and may require further verification with larger datasets. uva.nlresearchgate.net Gradient elution moving boundary electrophoresis (GEMBE) is also being explored as a miniaturized electrophoretic separation technique for the trace analysis of fentanyl and its analogues in complex mixtures, showing promise with minimal sample preparation. nih.govnist.gov

Exploration of Sustainable and Green Chemistry Approaches for Impurity Mitigation

Sustainable and green chemistry principles are increasingly being applied in pharmaceutical manufacturing to reduce the environmental impact and minimize the formation of impurities during synthesis. While specific details on green chemistry approaches directly targeting the mitigation of Sufentanil Impurity G are not extensively detailed in the search results, the broader context of green chemistry in pharmaceutical synthesis aims to develop more efficient and environmentally friendly processes. This includes exploring alternative synthesis routes that generate fewer impurities, using safer solvents, and optimizing reaction conditions to maximize yield and purity. The concept of calculating reaction mass efficiency, a green chemistry metric, is mentioned in the context of fentanyl synthesis routes. researchgate.net Research into the synthesis of related compounds like ranolazine (B828) also highlights the generation of impurities during different reaction steps, underscoring the general challenge of impurity control in pharmaceutical synthesis and the potential for green chemistry to address these issues. rsc.org Implementing green chemistry principles throughout the drug lifecycle, from synthesis to disposal, is a growing area of focus in the pharmaceutical industry.

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

Creation of Comprehensive Reference Standard Programs for Impurity G and Related Substances

Comprehensive reference standard programs are essential for the accurate identification and quantification of pharmaceutical impurities. axios-research.comintertek.compharmacompass.comusp.orgcambrex.compharmaceutical-technology.comsynzeal.com Reference standards for Sufentanil Impurity G and related substances are crucial benchmarks for analytical testing, enabling manufacturers to verify the purity of sufentanil. cambrex.com These programs involve the characterization, qualification, and ongoing management of reference materials. intertek.comcambrex.com Pharmaceutical companies and regulatory bodies like the USP rely on high-quality reference standards for method validation, quality control, and regulatory submissions. axios-research.comusp.orgcambrex.comsynzeal.com When primary standards are not available, secondary reference standards must be established through rigorous qualification programs. intertek.compharmacompass.com Providers of impurity reference standards offer meticulously characterized materials, often accompanied by detailed Certificates of Analysis (COA) and analytical data, to meet regulatory compliance. axios-research.comsynzeal.comsimsonpharma.com The availability of well-characterized impurity reference standards, including those for Sufentanil Impurity G, is vital for developing robust analytical methods and ensuring the quality and safety of pharmaceutical products. axios-research.comusp.orgpharmaceutical-technology.comsynzeal.com

Q & A

Q. How should researchers design reproducible experiments to investigate the biochemical mechanisms of Aes5epg2RX?

Methodological Answer: Begin by defining clear objectives using frameworks like PICOT (Population: target biological system; Intervention: this compound dosage/exposure; Comparison: control groups; Outcome: measurable biomarkers; Time: experimental duration). Ensure protocols include detailed reagent sources (e.g., batch numbers, purity levels), instrumentation calibration data, and step-by-step procedures to enable replication. For novel methods, reference established protocols in analytical chemistry, such as those emphasizing traceability and validation .

Q. What strategies are effective for conducting a systematic literature review on this compound's prior findings and gaps?

Methodological Answer: Use academic databases (e.g., PubMed, Scopus) with Boolean operators combining terms like "this compound," "kinetics," and "toxicity." Prioritize peer-reviewed journals and meta-analyses. Critically assess sources using criteria from : validity of experimental designs, statistical rigor, and alignment with recent publications (post-2020). Organize findings using citation managers (e.g., Zotero) and annotate contradictions in reported data .

Q. How can researchers ensure data integrity when collecting and processing this compound experimental results?

Methodological Answer: Implement a data management plan (DMP) outlining storage protocols (e.g., cloud repositories with version control), metadata standards (e.g., FAIR principles), and error-checking workflows (e.g., outlier detection via Grubbs' test). Use tools like Python’s Pandas or R for reproducible data processing pipelines. Document all transformations and retain raw datasets for auditability .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in this compound's reported dose-response relationships across studies?

Methodological Answer: Apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, exposure times). Conduct sensitivity analyses to identify confounding variables (e.g., solvent carriers, temperature fluctuations). Cross-validate findings using orthogonal assays (e.g., LC-MS for concentration verification alongside fluorescence assays). Reference ’s iterative qualitative analysis framework to triangulate results .

Q. How can multi-omics integration improve understanding of this compound's systemic effects?

Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape) to identify hub pathways affected by this compound. Apply machine learning (e.g., random forests) to prioritize biomarkers with predictive power. Validate hypotheses via CRISPR-based gene knockout studies in model organisms. Ensure interoperability by adhering to MIAME (Microarray) or MIAPE (Proteomics) standards .

Q. What statistical frameworks are suitable for assessing this compound's long-term stability under varying environmental conditions?

Methodological Answer: Employ accelerated stability testing (AST) with Arrhenius equation modeling to extrapolate degradation kinetics. Use multivariate ANOVA to evaluate interactions between factors (e.g., pH, light exposure). For non-linear trends, apply Bayesian hierarchical models. Publish raw degradation curves and computational scripts in supplementary materials to facilitate reproducibility .

Data Interpretation & Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences, accounting for bioavailability and metabolic clearance. Use microdosing studies with isotopic labeling (e.g., ^14C-Aes5epg2RX) to track compound distribution in vivo. Cross-reference with organ-on-chip models to simulate human tissue interactions .

Q. What validation criteria confirm the specificity of this compound-target binding in structural studies?

Methodological Answer: Combine surface plasmon resonance (SPR) for affinity measurements with cryo-EM or X-ray crystallography to resolve binding conformations. Run negative controls using scrambled target sequences or competitive inhibitors. Validate via orthogonal methods like NMR spectroscopy and isothermal titration calorimetry (ITC) .

Ethical & Reproducibility Considerations

Q. How can researchers ethically share proprietary datasets on this compound without violating intellectual property agreements?

Methodological Answer: Use anonymized data subsets or synthetic datasets that mimic key trends for public repositories. Collaborate with institutional technology transfer offices to draft data-use agreements. Cite proprietary sources transparently in publications, adhering to FAIR principles for non-sensitive metadata .

Q. What steps ensure reproducibility when publishing computational models of this compound's molecular interactions?

Methodological Answer: Provide Docker containers or Jupyter notebooks with versioned dependencies (e.g., Python 3.10, OpenBabel). Document force field parameters and simulation boundaries in line with CHARMM or AMBER conventions. Include convergence tests (e.g., RMSD plots) and sensitivity analyses for stochastic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.